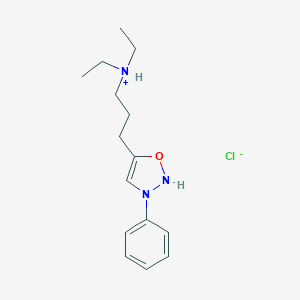
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride, also known as Ro 15-4513, is a compound that has been widely used in scientific research due to its unique properties. Ro 15-4513 is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Mécanisme D'action
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 is a selective antagonist of the GABA(A) receptor. It binds to the benzodiazepine site on the GABA(A) receptor, which is a site that is involved in the modulation of the receptor by benzodiazepines. By binding to this site, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 blocks the effects of benzodiazepines on the GABA(A) receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system.
Effets Biochimiques Et Physiologiques
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several biochemical and physiological effects. It has been shown to decrease the sedative effects of benzodiazepines and alcohol. It has also been shown to increase the anxiety-like behavior in animals. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in the development of tolerance to benzodiazepines and alcohol.
Avantages Et Limitations Des Expériences En Laboratoire
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the study of the specific effects of the receptor. It has been widely used in scientific research, which allows for the comparison of results across different studies. However, delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 also has some limitations for lab experiments. It has been shown to have some off-target effects, which can lead to the misinterpretation of results. It also has a short half-life, which can make it difficult to maintain a stable concentration in experiments.
Orientations Futures
There are several future directions for research on delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513. One direction is the study of the role of the GABA(A) receptor in the development of alcohol dependence. Another direction is the study of the effects of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 on the GABA(A) receptor in different brain regions. Additionally, the development of more selective antagonists of the GABA(A) receptor could lead to a better understanding of the role of the receptor in the central nervous system.
Méthodes De Synthèse
The synthesis of delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 involves several steps. The first step is the reaction of 3-phenylpropionitrile with ethyl chloroacetate to form ethyl 3-phenylpropionate. The second step is the reaction of ethyl 3-phenylpropionate with hydrazine hydrate to form 3-phenyl-1,2,4-oxadiazol-5-one. The third step is the reaction of 3-phenyl-1,2,4-oxadiazol-5-one with diethylaminoethyl chloride hydrochloride to form delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 hydrochloride.
Applications De Recherche Scientifique
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been widely used in scientific research due to its unique properties. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride 15-4513 has been used to study the role of the GABA(A) receptor in alcohol dependence, anxiety, and sleep disorders. It has also been used to study the effects of alcohol on the GABA(A) receptor.
Propriétés
Numéro CAS |
102504-40-5 |
|---|---|
Nom du produit |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-phenyl-, hydrochloride |
Formule moléculaire |
C15H24ClN3O |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N3O.ClH/c1-3-17(4-2)12-8-11-15-13-18(16-19-15)14-9-6-5-7-10-14;/h5-7,9-10,13,16H,3-4,8,11-12H2,1-2H3;1H |
Clé InChI |
MYDGXUOXBHOOAM-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCCC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Synonymes |
diethyl-[3-(3-phenyl-2H-oxadiazol-5-yl)propyl]azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




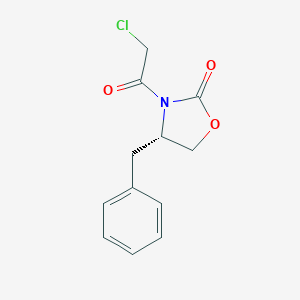

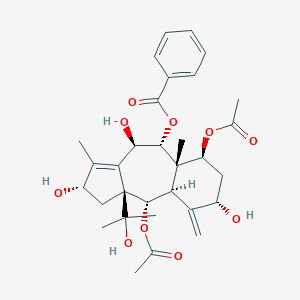


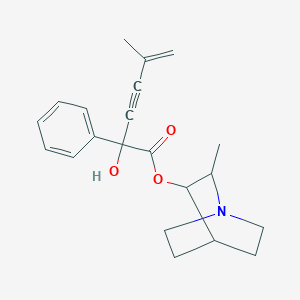
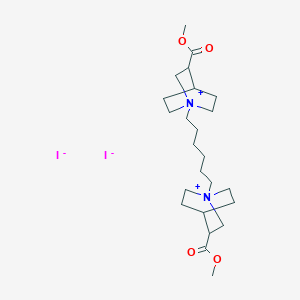

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)